Cas no 360576-04-1 (6-Bromo-2,3-difluorobenzaldehyde)
6-Bromo-2,3-difluorobenzaldehyde Chemical and Physical Properties
Names and Identifiers
-
- 6-Bromo-2,3-difluorobenzaldehyde
- Benzaldehyde,6-bromo-2,3-difluoro-
- Benzaldehyde, 6-bromo-2,3-difluoro-
- 6-bromo-2,3-difluoro-benzaldehyde
- 2-bromo-5,6-difluorobenzaldehyde
- LAVPYRPTHABUAD-UHFFFAOYSA-N
- EBD48803
- STL555013
- BBL101217
- FCH1324375
- AB31733
- SY104446
- PC303096
- AX8108350
- ST24045143
- Z0545
- 6-Bromo-2,3-difluoroben
- FT-0753262
- Z1269146412
- A854644
- 360576-04-1
- 6-Bromo-2,3-difluorobenzaldehyde, AldrichCPR
- 6-bromo-2 pound not3-difluorobenzaldehyde
- AS-19860
- AKOS005257567
- AMY22107
- SCHEMBL1013026
- EN300-119010
- CS-W014748
- AC-14780
- DTXSID60432207
- MFCD07368119
- DB-001011
-
- MDL: MFCD07368119
- Inchi: 1S/C7H3BrF2O/c8-5-1-2-6(9)7(10)4(5)3-11/h1-3H
- InChI Key: LAVPYRPTHABUAD-UHFFFAOYSA-N
- SMILES: BrC1=CC=C(C(=C1C=O)F)F
Computed Properties
- Exact Mass: 219.93400
- Monoisotopic Mass: 219.934
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 11
- Rotatable Bond Count: 1
- Complexity: 153
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Topological Polar Surface Area: 17.1
- XLogP3: 2.3
Experimental Properties
- Color/Form: No data available
- Density: 1.758
- Melting Point: 39-43℃
- Boiling Point: 225.7℃ at 760 mmHg
- Flash Point: 90.3±25.9 °C
- Refractive Index: 1.561
- PSA: 17.07000
- LogP: 2.53980
- Sensitiveness: Air Sensitive
6-Bromo-2,3-difluorobenzaldehyde Security Information
- Signal Word:warning
- Hazard Statement: H303May be harmful if swallowed+H313Skin contact may be harmful+H333Inhalation may be harmful to the body
-
Warning Statement:
P264Thoroughly clean after treatment
P280Wear protective gloves/Wear protective clothing/Wear protective goggles/Wear a protective mask
P305If it enters the eyes
P351Rinse carefully with water for a few minutes
P338Remove the contact lens(If any)And easy to operate,Continue flushing
P337If eye irritation persists
P313Obtain medical advice/care - Safety Instruction: H303May be harmful if swallowed+H313Skin contact may be harmful+H333Inhalation may be harmful to the body
- Storage Condition:Store at 4°C,-4At ℃Store…Better
6-Bromo-2,3-difluorobenzaldehyde Customs Data
- HS CODE:2913000090
- Customs Data:
China Customs Code:
2913000090Overview:
2913000090 Item2912Other derivatives of the listed products [refer to halogenation,sulfonation,Nitrosative or nitrosative derivatives]. VAT:17.0% Tax refund rate:9.0% Regulatory conditions:nothing MFN tariff:5.5% general tariff:30.0%
Declaration elements:
Product Name, component content, use to
Summary:
HS: 2913000090 halogenated, sulphonated, nitrated or nitrosated derivatives of products of heading 2912 Educational tariff:17.0% Tax rebate rate:9.0% Regulatory conditions:none Most favored nation tariff:5.5% General tariff:30.0%
6-Bromo-2,3-difluorobenzaldehyde Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | L-WO946-200mg |
6-Bromo-2,3-difluorobenzaldehyde |
360576-04-1 | 98% | 200mg |
106.0CNY | 2021-08-05 | |
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | L-WO946-1g |
6-Bromo-2,3-difluorobenzaldehyde |
360576-04-1 | 98% | 1g |
232.0CNY | 2021-08-05 | |
| SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd. | B839462-1g |
6-Bromo-2,3-difluorobenzaldehyde |
360576-04-1 | 98% | 1g |
255.60 | 2021-05-17 | |
| SHANG HAI YI EN HUA XUE JI SHU Co., Ltd. | R024075-1g |
6-Bromo-2,3-difluorobenzaldehyde |
360576-04-1 | 98% | 1g |
¥35 | 2024-05-24 | |
| SHANG HAI YI EN HUA XUE JI SHU Co., Ltd. | R024075-5g |
6-Bromo-2,3-difluorobenzaldehyde |
360576-04-1 | 98% | 5g |
¥149 | 2024-05-24 | |
| SHANG HAI YI EN HUA XUE JI SHU Co., Ltd. | R024075-250mg |
6-Bromo-2,3-difluorobenzaldehyde |
360576-04-1 | 98% | 250mg |
¥66 | 2024-05-24 | |
| TRC | B678290-10mg |
6-Bromo-2,3-difluorobenzaldehyde |
360576-04-1 | 10mg |
$ 50.00 | 2022-06-06 | ||
| TRC | B678290-50mg |
6-Bromo-2,3-difluorobenzaldehyde |
360576-04-1 | 50mg |
$ 65.00 | 2022-06-06 | ||
| TRC | B678290-100mg |
6-Bromo-2,3-difluorobenzaldehyde |
360576-04-1 | 100mg |
$ 80.00 | 2022-06-06 | ||
| SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd. | B137200-1g |
6-Bromo-2,3-difluorobenzaldehyde |
360576-04-1 | 98% | 1g |
¥147.90 | 2023-09-04 |
6-Bromo-2,3-difluorobenzaldehyde Suppliers
6-Bromo-2,3-difluorobenzaldehyde Related Literature
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Weili Dai,Guangjun Wu,Michael Hunger Chem. Commun., 2015,51, 13779-13782
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Ivor Lončarić Phys. Chem. Chem. Phys., 2015,17, 9436-9445
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Huading Zhang,Lee R. Moore,Maciej Zborowski,P. Stephen Williams,Shlomo Margel,Jeffrey J. Chalmers Analyst, 2005,130, 514-527
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Eunju Nam,Jiyeon Han,Sunhee Choi,Mi Hee Lim Chem. Commun., 2021,57, 7637-7640
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Dan Yang,Yanping Zhou,Xianhong Rui,Jixin Zhu,Ziyang Lu,Eileen Fong,Qingyu Yan RSC Adv., 2013,3, 14960-14962
Additional information on 6-Bromo-2,3-difluorobenzaldehyde
Professional Introduction to Compound with CAS No 360576-04-1 and Product Name: 6-Bromo-2,3-difluorobenzaldehyde
6-Bromo-2,3-difluorobenzaldehyde (CAS No 360576-04-1) is a highly specialized organic compound that has garnered significant attention in the field of pharmaceutical and chemical research. This compound, characterized by its bromine and fluorine substituents on a benzaldehyde backbone, exhibits unique chemical properties that make it a valuable intermediate in the synthesis of various biologically active molecules. The presence of both bromine and fluorine atoms imparts distinct reactivity and electronic characteristics, which are exploited in the development of novel therapeutic agents.
The structure of 6-Bromo-2,3-difluorobenzaldehyde plays a pivotal role in its utility as a building block in medicinal chemistry. The benzaldehyde moiety serves as a versatile platform for further functionalization, while the halogen atoms facilitate cross-coupling reactions such as Suzuki-Miyaura and Buchwald-Hartwig couplings. These reactions are fundamental in constructing complex molecular architectures, which are often required for achieving high affinity and selectivity in drug design.
In recent years, there has been a surge in research focusing on the development of small-molecule inhibitors targeting various disease pathways. 6-Bromo-2,3-difluorobenzaldehyde has emerged as a key intermediate in the synthesis of inhibitors for enzymes involved in cancer metabolism and inflammation. For instance, studies have demonstrated its utility in generating analogs of kinase inhibitors, where the bromine and fluorine substituents enhance binding affinity to the target protein. This has led to the discovery of promising candidates for further preclinical evaluation.
The fluorine atoms in 6-Bromo-2,3-difluorobenzaldehyde are particularly noteworthy due to their ability to modulate pharmacokinetic properties of drug candidates. Fluorinated compounds often exhibit improved metabolic stability, lipophilicity, and cell membrane permeability, all of which are critical factors in drug development. Recent advances in computational chemistry have enabled researchers to predict the impact of fluorine substitution on molecular properties with greater accuracy, thereby accelerating the design process.
Moreover, 6-Bromo-2,3-difluorobenzaldehyde has found applications beyond pharmaceuticals. In materials science, it serves as a precursor for the synthesis of advanced polymers and liquid crystals. The halogenated aromatic system provides unique electronic characteristics that are beneficial for developing organic semiconductors and optoelectronic materials. These applications highlight the versatility of this compound and its potential impact across multiple scientific disciplines.
One of the most exciting areas of research involving 6-Bromo-2,3-difluorobenzaldehyde is its role in the development of next-generation antiviral agents. The structural features of this compound allow for the creation of molecules that can interfere with viral replication cycles. For example, researchers have explored its use in designing inhibitors targeting viral proteases and polymerases. The bromine atom provides a handle for further derivatization via transition-metal-catalyzed reactions, while the fluorine atoms contribute to enhanced binding affinity to viral proteins.
The synthesis of 6-Bromo-2,3-difluorobenzaldehyde itself is an intricate process that requires careful optimization to ensure high yield and purity. Common synthetic routes involve halogenation reactions on a brominated benzaldehyde precursor followed by fluorination using appropriate reagents such as Selectfluor or DAST (Diethylaminosulfur trifluoride). Advances in green chemistry have also led to the development of more sustainable methods for producing this compound, including catalytic processes that minimize waste generation.
In conclusion,6-Bromo-2,3-difluorobenzaldehyde (CAS No 360576-04-1) is a multifaceted compound with significant potential in pharmaceuticals and materials science. Its unique structural features enable diverse applications ranging from drug discovery to advanced material development. As research continues to uncover new methodologies for functionalizing halogenated aromatic systems,6-Bromo-2,3-difluorobenzaldehyde is poised to remain at the forefront of innovation in these fields.
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